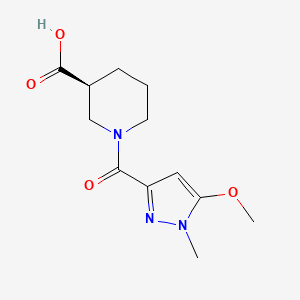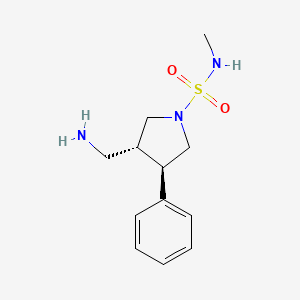
2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide, also known as ADRAFINIL, is a synthetic nootropic compound that was developed in the 1970s by a French pharmaceutical company. It is a prodrug for Modafinil, which means that it is metabolized in the liver to produce Modafinil. ADRAFINIL has been shown to have a number of potential benefits, including improved cognitive function, increased wakefulness, and enhanced memory.
Wirkmechanismus
The exact mechanism of action of 2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide is not fully understood, but it is thought to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. These neurotransmitters are involved in regulating wakefulness, attention, and memory. This compound is also thought to increase the activity of certain enzymes in the liver, which leads to the production of Modafinil.
Biochemical and Physiological Effects:
This compound has been shown to increase wakefulness and reduce fatigue in humans. It has also been shown to improve cognitive function, including memory, attention, and learning. This compound has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. It has also been shown to increase the activity of certain enzymes in the liver, which leads to the production of Modafinil.
Vorteile Und Einschränkungen Für Laborexperimente
2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide has a number of advantages for lab experiments, including its ability to improve cognitive function and increase wakefulness in animal models. However, it is important to note that this compound is a prodrug for Modafinil, which means that it is metabolized in the liver to produce Modafinil. This can make it difficult to determine the exact effects of this compound on its own, as opposed to the effects of Modafinil.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide. One area of interest is the potential neuroprotective effects of this compound, particularly in the treatment of Alzheimer's disease. Another area of interest is the potential use of this compound as a treatment for sleep disorders such as narcolepsy and obstructive sleep apnea. Additionally, further research is needed to fully understand the mechanism of action of this compound and to determine its potential benefits and limitations for cognitive enhancement and wakefulness.
Synthesemethoden
2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide is synthesized by the reaction of benzhydryl chloride with 4-amino-2-methylpyridine to produce 2-benzhydrylamino-2-methylpropanenitrile. This compound is then reacted with hydroxylamine hydrochloride to produce 2-(aminomethyl)-N-benzhydrylpyridine-4-carboxamide. Finally, the benzhydryl group is removed by catalytic hydrogenation to produce this compound.
Wissenschaftliche Forschungsanwendungen
2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide has been extensively studied for its potential cognitive and wakefulness-enhancing effects. It has been shown to improve cognitive function in animal models, as well as in humans. This compound has also been shown to increase wakefulness and reduce fatigue in humans, making it a potential treatment for sleep disorders such as narcolepsy and obstructive sleep apnea. Additionally, this compound has been studied for its potential neuroprotective effects, particularly in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-10-7-12(4-6-18(10)2)17-14(19)11-3-5-16-13(8-11)9-15/h3,5,8,10,12H,4,6-7,9,15H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHAEYKWLAHVLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C)NC(=O)C2=CC(=NC=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-acetylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B6645135.png)

![6-methyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylamino]pyrimidine-4-carbonitrile](/img/structure/B6645144.png)







![2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B6645210.png)
![2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6645212.png)
![2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B6645219.png)

